molecular formula C10H13BrClN B1527769 3-(4-Bromophenyl)pyrrolidine hydrochloride CAS No. 1187931-39-0

3-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B1527769
CAS No.: 1187931-39-0
M. Wt: 262.57 g/mol
InChI Key: ILDBWPNFCRWOGV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pyrrolidine hydrochloride is a chemical compound characterized by a bromophenyl group attached to a pyrrolidine ring, which is further protonated to form a hydrochloride salt. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromophenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst and at elevated temperatures to ensure the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 3-(4-bromophenyl)pyrrolidin-2-one.

  • Reduction: Reduction of the pyrrolidine ring to form 3-(4-bromophenyl)pyrrolidine.

  • Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)pyrrolidine hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.

  • Medicine: It has shown potential in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Bromophenyl)pyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • 3-(4-Bromophenyl)propionic acid: Similar in structure but differs in functional groups and applications.

  • 3-(4-Bromophenyl)pyrrolidin-2-one: A related compound with a different oxidation state.

  • 3-(4-Bromophenyl)pyrrolidine: The reduced form of the compound, differing in reactivity and applications.

These compounds share the bromophenyl group but differ in their chemical properties and uses, making this compound unique in its applications.

Properties

IUPAC Name

3-(4-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBWPNFCRWOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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